2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
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Overview
Description
2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a complex organic compound that features a pyrazole ring, a piperidine moiety, and a benzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Coupling Reactions: The pyrazole and benzothiophene rings are coupled through a series of reactions involving acylation and amidation to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Derivatives: Nucleophilic substitution reactions can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the piperidine and benzothiophene moieties may contribute to binding interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound features a similar pyrazole ring with nitro groups and is known for its energetic properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another compound with a pyrazole ring and nitro groups, used in energetic materials.
Uniqueness
2-(4-nitro-1H-pyrazol-1-yl)-N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is unique due to the combination of its structural features, including the pyrazole ring, nitro group, piperidine moiety, and benzothiophene ring. This combination of features may confer unique chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C19H23N5O4S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(4-nitropyrazol-1-yl)-N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C19H23N5O4S/c25-16(12-23-11-13(10-20-23)24(27)28)21-18-17(14-6-2-3-7-15(14)29-18)19(26)22-8-4-1-5-9-22/h10-11H,1-9,12H2,(H,21,25) |
InChI Key |
JCMFFOWMAOLWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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